p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside
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Overview
Description
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside: is a biochemical compound extensively utilized as a glycosidase substrate. It is primarily used in enzymatic studies to detect glycosidases. The molecular formula of this compound is C12H14N4O7 , and it has a molecular weight of 326.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside typically involves the azidation of 2-deoxy-2-iodo-beta-D-galactopyranoside followed by coupling with p-nitrophenol. The reaction conditions often include the use of solvents like methanol or acetonitrile and are carried out at controlled temperatures to ensure the stability of the azido group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield and purity. The compound is usually stored at low temperatures (around -20°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives where the azido group is replaced by other functional groups.
Reduction Reactions: Products include p-aminophenyl derivatives.
Scientific Research Applications
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: As a substrate for studying glycosidase activity.
Biology: In enzymatic assays to detect and quantify glycosidases.
Industry: Used in the production of biochemical reagents and kits for research purposes
Mechanism of Action
The compound acts as a substrate for glycosidases. When glycosidases cleave the glycosidic bond, p-nitrophenol is released, which can be quantitatively measured due to its chromogenic properties. This mechanism allows for the detection and quantification of glycosidase activity in various samples .
Comparison with Similar Compounds
Similar Compounds
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-galactopyranoside
- 4-Nitrophenyl 2-Acetamido-2-deoxy-beta-D-glucopyranoside
Uniqueness
p-Nitrophenyl 2-Azido-2-deoxy-beta-D-galactopyranoside is unique due to the presence of the azido group, which allows for further functionalization and derivatization. This makes it a versatile tool in biochemical research, particularly in the study of glycosidases .
Properties
Molecular Formula |
C12H14N4O7 |
---|---|
Molecular Weight |
326.26 g/mol |
IUPAC Name |
(2R,3R,4R,5R,6S)-5-azido-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxane-3,4-diol |
InChI |
InChI=1S/C12H14N4O7/c13-15-14-9-11(19)10(18)8(5-17)23-12(9)22-7-3-1-6(2-4-7)16(20)21/h1-4,8-12,17-19H,5H2/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
KTWQZFHYGZLIJI-RMPHRYRLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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